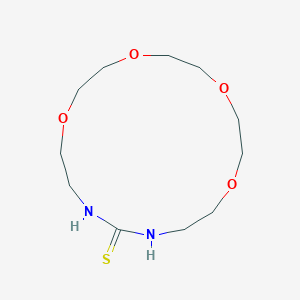
1,2-Dihydroacenaphthylene-5-carbaldehyde
Descripción general
Descripción
1,2-Dihydroacenaphthylene-5-carbaldehyde is a chemical compound with the molecular formula C13H10O . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1,2-Dihydroacenaphthylene-5-carbaldehyde is1S/C13H10O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8H,4-5H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1,2-Dihydroacenaphthylene-5-carbaldehyde has a molecular weight of 182.22 . It has a density of 1.243g/cm3, a boiling point of 367.2ºC at 760mmHg, and a melting point of 102-106ºC (lit.) .Aplicaciones Científicas De Investigación
Electrophilic Substitution Reactions
1,2-Dihydroacenaphthylene-5-carbaldehyde and its derivatives are often used in electrophilic substitution reactions. These reactions are directed on the furan ring of the molecule under various conditions, leading to a range of substituted products. For instance, electrophilic attack occurs regardless of the reaction conditions, showing the reactivity of the furan ring towards various electrophiles (Alexandrov, Prorervo, & El’chaninov, 2016).
Synthesis of Alternative Stable Compounds
The compound and its derivatives are also used in the synthesis of stable alternatives to various chemicals. For example, (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde is an important stable alternative to glyceraldehyde acetonide, synthesized from inexpensive D-mannitol (Ley & Michel, 2003).
Gold-Catalyzed Cycloisomerizations
Gold(I)-catalyzed cycloisomerization of certain compounds, such as 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, is used to prepare 1H-indole-2-carbaldehydes and related compounds. These reactions are operationally simple and efficient for various substrates, offering good to excellent yields (Kothandaraman, Mothe, Toh, & Chan, 2011).
Formation of Highly Functionalized Benzofurans
1,2-Dihydroacenaphthylene-5-carbaldehyde derivatives are key in forming highly functionalized benzofurans. This is achieved through base-catalyzed condensation with other compounds, followed by a rearrangement under mild acidic conditions (Schevenels & Markó, 2012).
Schiff Bases and Metal Complexes
Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde, a related compound, are important in the development of commercially useful compounds, such as fluorescent chemosensors. The salicylic moiety in these derivatives is crucial for nucleophilic addition formation due to its activated carbonyl function (Maher, 2018).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1,2-dihydroacenaphthylene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEOTRCBGZQYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277607 | |
| Record name | 1,2-dihydroacenaphthylene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydroacenaphthylene-5-carbaldehyde | |
CAS RN |
5345-46-0 | |
| Record name | 5-Acenaphthenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acenaphthenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-dihydroacenaphthylene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acenaphthenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)



![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)

